2-Aminoacetamide acetate
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Overview
Description
2-Aminoacetamide acetate is a chemical compound with the molecular formula C4H10N2O3. It is a white crystalline powder that is soluble in water and has a molecular weight of 162.14 g/mol. This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Aminoacetamide acetate can be achieved through several synthetic routes. One common method involves the reaction of a secondary amine with a 2-haloacetamide in the presence or absence of solvents such as water, lower alcohols, aromatic solvents, and acetic acid esters . Another method includes the reaction of an N-benzylideneamine derivative with dimethyl sulfate or diethyl sulfate to form a secondary amine, which is then reacted with a 2-haloacetamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetamide acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other amine derivatives.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amides or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Aminoacetamide acetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-neuroinflammatory effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoacetamide acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Aminoacetamide acetate include:
Uniqueness
What sets this compound apart from these similar compounds is its specific acetate group, which can influence its solubility, reactivity, and overall chemical behavior. This unique structural feature makes it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
acetic acid;2-aminoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.C2H4O2/c3-1-2(4)5;1-2(3)4/h1,3H2,(H2,4,5);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBOHTFVUPKHJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606750 |
Source
|
Record name | Acetic acid--glycinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105359-66-8 |
Source
|
Record name | Acetic acid--glycinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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